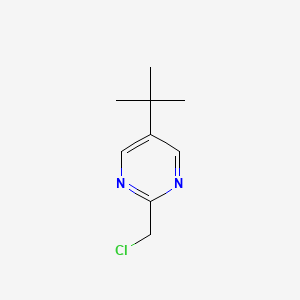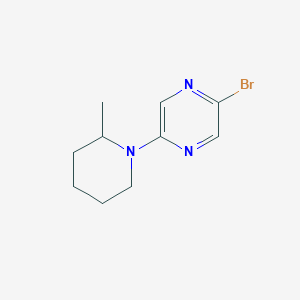
2-Phenoxypyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypyrimidin-5-OL is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a phenoxy group at the 2-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypyrimidin-5-OL typically involves the reaction of 2-chloropyrimidine with phenol under basic conditions to form the phenoxy-substituted pyrimidine. The hydroxyl group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxypyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted phenoxy-pyrimidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Phenoxypyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 2-Phenoxypyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylpyrimidin-5-OL
- 2-Methoxypyrimidin-5-OL
- 2-Chloropyrimidin-5-OL
Uniqueness
2-Phenoxypyrimidin-5-OL is unique due to the presence of both phenoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-phenoxypyrimidin-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-8-6-11-10(12-7-8)14-9-4-2-1-3-5-9/h1-7,13H |
Clave InChI |
ACUICKWZUCZXFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)

